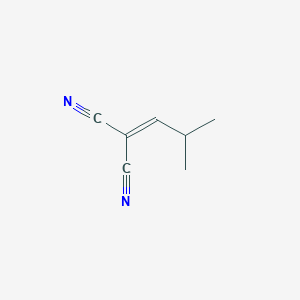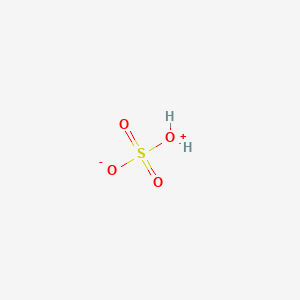
calcium;dioxido(oxo)silane;zirconium(4+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
calcium;dioxido(oxo)silane;zirconium(4+) is a compound that combines silicic acid with calcium and zirconium ions
准备方法
Synthetic Routes and Reaction Conditions
The preparation of silicic acid (H2SiO3), calcium zirconium(4+) salt (4:2:1) typically involves the reaction of silicic acid with calcium and zirconium salts under controlled conditions. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully monitored to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of silicic acid (H2SiO3), calcium zirconium(4+) salt (4:2:1) may involve large-scale reactions using high-purity raw materials. The process may include steps such as mixing, heating, and purification to obtain the final product with the required specifications.
化学反应分析
Types of Reactions
calcium;dioxido(oxo)silane;zirconium(4+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of zirconium.
Reduction: Reduction reactions can lead to the formation of lower oxidation states of zirconium.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other elements or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various acids and bases. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation states of zirconium, while reduction reactions may yield lower oxidation states.
科学研究应用
calcium;dioxido(oxo)silane;zirconium(4+) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: The compound is used in the production of ceramics, coatings, and other materials due to its unique chemical properties.
作用机制
The mechanism of action of silicic acid (H2SiO3), calcium zirconium(4+) salt (4:2:1) involves its interaction with molecular targets and pathways in various systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
相似化合物的比较
Similar Compounds
- Silicic acid (H2SiO3), calcium salt (1:1)
- Calcium silicate
- Zirconium silicate
Uniqueness
calcium;dioxido(oxo)silane;zirconium(4+) is unique due to its specific combination of silicic acid, calcium, and zirconium ions. This combination imparts distinct chemical properties and potential applications that are not observed in similar compounds. For example, the presence of zirconium ions can enhance the compound’s stability and reactivity in certain reactions.
属性
CAS 编号 |
14284-24-3 |
|---|---|
分子式 |
CaO9Si3Zr |
分子量 |
359.55 g/mol |
IUPAC 名称 |
calcium;dioxido(oxo)silane;zirconium(4+) |
InChI |
InChI=1S/Ca.3O3Si.Zr/c;3*1-4(2)3;/q+2;3*-2;+4 |
InChI 键 |
AJELVSDAOKZZHZ-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Ca+2].[Zr+4] |
规范 SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Ca+2].[Zr+4] |
Key on ui other cas no. |
14284-24-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















